Home > Products > Screening Compounds P104505 > 7-Hydroxymethotrexate
7-Hydroxymethotrexate - 5939-37-7

7-Hydroxymethotrexate

Catalog Number: EVT-257320
CAS Number: 5939-37-7
Molecular Formula: C20H22N8O6
Molecular Weight: 470.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Hydroxymethotrexate is a major metabolite of the antifolate drug methotrexate (MTX). [] It is generated via hepatic metabolism of MTX, particularly at high doses. [, ] This metabolite plays a critical role in MTX pharmacology research, especially concerning potential toxicity, drug interactions, and antifolate resistance. [, , ]

Future Directions
  • Elucidating the interplay between 7-OH-MTX and transporters: More research is needed to clarify the precise roles of various transporters, like BCRP, MRP2, and MRP3, in the disposition of 7-OH-MTX and its implications for drug interactions and toxicity. [, ]

Methotrexate

    Compound Description: Methotrexate (MTX) is an antifolate drug used to treat various cancers and autoimmune diseases. It works by inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism and DNA synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Methotrexate is the parent compound of 7-Hydroxymethotrexate. In the body, Methotrexate is partially metabolized to 7-Hydroxymethotrexate, primarily in the liver. These two compounds share structural similarities and can interact at the cellular level, influencing each other's transport, metabolism, and ultimately, therapeutic efficacy and toxicity. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Methotrexate Polyglutamates

    Compound Description: Methotrexate Polyglutamates are formed inside cells when additional glutamic acid residues are attached to Methotrexate. These polyglutamated forms are more potent inhibitors of folate-dependent enzymes and are retained within cells for extended periods, contributing to Methotrexate's long duration of action. [, , , , , ]

    Relevance: The formation of polyglutamate derivatives is crucial for the pharmacological activity of both Methotrexate and 7-Hydroxymethotrexate. Studies have shown that 7-Hydroxymethotrexate can also be polyglutamated, and these polyglutamates contribute to its cytotoxicity and prolonged intracellular retention, similar to Methotrexate polyglutamates. [, , , ]

7-Hydroxymethotrexate Polyglutamates

    Compound Description: 7-Hydroxymethotrexate Polyglutamates are formed through the intracellular addition of glutamic acid residues to 7-Hydroxymethotrexate. These polyglutamates, like their Methotrexate counterparts, exhibit enhanced intracellular retention and contribute to the prolonged cytotoxic effects of 7-Hydroxymethotrexate. [, , , ]

    Relevance: These polyglutamates are directly relevant to 7-Hydroxymethotrexate, representing its active form within cells and contributing to its pharmacological and toxicological profile. While both 7-Hydroxymethotrexate and Methotrexate undergo polyglutamation, the specific polyglutamate derivatives and their cellular targets might differ, influencing their overall effects. [, , , ]

4-Amino-4-deoxy-N10-methylpteroic Acid (DAMPA)

    Compound Description: 4-Amino-4-deoxy-N10-methylpteroic Acid (DAMPA) is another metabolite of Methotrexate. Its formation involves the cleavage of a bond within the Methotrexate molecule. DAMPA itself has limited antifolate activity compared to Methotrexate and 7-Hydroxymethotrexate. [, , , ]

    Relevance: Although DAMPA is a metabolite of Methotrexate, it is relevant to 7-Hydroxymethotrexate research because it provides insight into the metabolic pathways and potential byproducts of Methotrexate breakdown. Understanding the formation and levels of DAMPA could help in assessing the overall metabolic profile of Methotrexate and its metabolites, including 7-Hydroxymethotrexate. [, , , ]

Leucovorin (Folinic Acid)

    Compound Description: Leucovorin, also known as folinic acid, is a reduced folate used clinically to counteract the toxic effects of high-dose Methotrexate therapy. It bypasses the dihydrofolate reductase enzyme blocked by Methotrexate, providing cells with the necessary folate forms for essential metabolic processes. [, , , ]

Aminopterin

  • Relevance: Aminopterin, like Methotrexate, can be metabolized to its 7-hydroxy metabolite (7-Hydroxyaminopterin). Both Aminopterin and Methotrexate, along with their 7-hydroxy metabolites, serve as substrates for folylpolyglutamate synthetase, the enzyme responsible for adding glutamates to these antifolates. Studying Aminopterin and its metabolites helps understand the broader context of antifolate metabolism and resistance mechanisms, potentially offering insights into 7-Hydroxymethotrexate's behavior. []

7-Hydroxyaminopterin

    Compound Description: 7-Hydroxyaminopterin is the 7-hydroxy metabolite of Aminopterin, analogous to the relationship between 7-Hydroxymethotrexate and Methotrexate. Like its parent compound, 7-Hydroxyaminopterin also possesses antifolate activity. []

    Relevance: This compound is directly relevant to 7-Hydroxymethotrexate research as they belong to the same class of 7-hydroxy antifolate metabolites. Comparing the activities and metabolic profiles of 7-Hydroxyaminopterin and 7-Hydroxymethotrexate can reveal insights into the structure-activity relationships and the contribution of the 7-hydroxy group to their pharmacological and toxicological properties. []

5-Formyltetrahydrofolate

    Compound Description: 5-Formyltetrahydrofolate, also known as folinic acid or leucovorin, is a reduced folate involved in various metabolic reactions, including nucleotide biosynthesis. It is used clinically to counteract the toxic effects of high-dose Methotrexate therapy. [, ]

    Relevance: 5-Formyltetrahydrofolate is relevant to 7-Hydroxymethotrexate research because it can influence the transport of both Methotrexate and 7-Hydroxymethotrexate. Studies have shown that 5-Formyltetrahydrofolate can inhibit the cellular uptake of 7-Hydroxymethotrexate, potentially impacting its intracellular levels and effects. This interaction between 5-Formyltetrahydrofolate and 7-Hydroxymethotrexate is crucial to consider, especially in clinical settings where leucovorin rescue is employed during high-dose Methotrexate therapy. [, ]

Source and Classification

Methotrexate is derived from pteridine derivatives and is a structural analog of folic acid. It acts by inhibiting enzymes involved in the metabolism of folate, which is crucial for DNA synthesis. The compound's CAS Registry Number is 59-05-2, and it has a molecular formula of C20H22N8O5 with an average molecular mass of approximately 454.439 g/mol .

Synthesis Analysis

The synthesis of Methotrexate involves several key steps:

  1. Formation of Pteridine Ring: The initial step typically involves the synthesis of the pteridine nucleus through cyclization reactions involving amino acids and formyl derivatives.
  2. Amination Reactions: Subsequent reactions introduce amino groups at specific positions on the pteridine ring. This can be achieved through nucleophilic substitution reactions involving amines.
  3. Carboxylic Acid Introduction: The pentanedioic acid moiety is introduced through coupling reactions with appropriate carboxylic acid derivatives, often utilizing coupling agents to facilitate the reaction.
  4. Purification: The final product undergoes purification processes such as recrystallization or chromatography to isolate Methotrexate from by-products and unreacted materials.

Technical parameters such as temperature, pH, and reaction time are critical during these steps to ensure high yield and purity .

Molecular Structure Analysis

Methotrexate's molecular structure can be described as follows:

  • Core Structure: The compound features a pteridine ring system, which is fused with a phenyl ring substituted with an amide group.
  • Functional Groups: Key functional groups include:
    • Two amino groups on the pteridine ring.
    • A formamide linkage connecting to the phenyl group.
    • A pentanedioic acid chain that contributes to its solubility and biological activity.

The three-dimensional conformation plays a significant role in its interaction with target enzymes, particularly dihydrofolate reductase .

Structural Data

  • Molecular Weight: 454.439 g/mol
  • Monoisotopic Mass: 454.171 g/mol
  • SMILES Notation: [H]C@@(NC(=O)C1=CC=C(C=C1)N(C)CC1=NC2=C(N)NC(=N)N=C2N=C1)C(O)=O
Chemical Reactions Analysis

Methotrexate participates in various chemical reactions primarily related to its mechanism of action:

  1. Inhibition of Dihydrofolate Reductase: Methotrexate competitively inhibits dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis.
  2. Polyglutamation: Inside cells, Methotrexate can undergo polyglutamation, enhancing its retention and efficacy as an inhibitor.
  3. Metabolism: It is metabolized into several active metabolites that also exhibit antimetabolite properties but may have different pharmacokinetic profiles .
Mechanism of Action

Methotrexate's mechanism of action primarily involves:

  • Folate Antagonism: By inhibiting dihydrofolate reductase, Methotrexate disrupts the folate cycle necessary for DNA synthesis, leading to reduced proliferation of rapidly dividing cells such as cancer cells.
  • Immunosuppressive Effects: In autoimmune conditions, it modulates immune responses by affecting lymphocyte proliferation and cytokine production.

Research indicates that Methotrexate's effectiveness in treating conditions like rheumatoid arthritis may also involve mechanisms beyond folate antagonism, including effects on adenosine signaling pathways .

Physical and Chemical Properties Analysis

Methotrexate exhibits several notable physical and chemical properties:

  • Appearance: It appears as an orange-brown crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Melting Point: Approximately 250 °C.

The compound's stability can be influenced by factors such as pH and light exposure, necessitating careful handling during storage and application .

Applications

Methotrexate has diverse applications in medicine:

  1. Cancer Treatment: Widely used in chemotherapy regimens for various cancers including leukemia, lymphoma, breast cancer, and osteosarcoma.
  2. Autoimmune Diseases: Effective in managing conditions like rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
  3. Ectopic Pregnancy Management: Utilized in non-surgical management of ectopic pregnancies by inhibiting cell division in trophoblastic tissue.
  4. Research Tool: Employed in biological research to study folate metabolism and cellular proliferation mechanisms .
Synthetic Pathways and Structural Optimization

Retrosynthetic Analysis of the Pteridinyl-Methylamino-Benzoyl-Pentanedioic Acid Backbone

Retrosynthetic analysis of the target compound, 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, reveals logical disconnections to simplify its complex structure into accessible precursors. The core strategy focuses on cleaving key bonds linking the major structural domains:

  • Glutamic Acid Linker Disconnection: The central amide bond connecting the glutamic acid moiety (pentanedioic acid) to the aniline ring is a prime target. This suggests synthesis from N-(4-aminophenyl)-2-aminopentanedioic diamide (or a suitably protected derivative) and a pteridinyl-containing carboxylic acid, or conversely, from mono-protected glutamic acid and a pteridinyl-containing amine bearing the aniline functionality. Protection of the glutamic acid α-amino and γ-carboxylic acid groups is typically essential during coupling.
  • Methylene Bridge Disconnection: The benzylic methylene group (-CH2-) linking the aniline nitrogen to the pteridine ring is another strategic point. This disconnection implies precursors of 4-(methylamino)aniline (or protected variants) and a 6-(bromomethyl) or 6-(chloromethyl)-2,4-diaminopteridine derivative. The electrophilic nature of the 6-halomethyl pteridine facilitates nucleophilic substitution by the aniline nitrogen.
  • Pteridine Ring Synthesis: The 2,4-diamino-7-oxo-3H-pteridin-6-yl core itself is synthesized de novo. Classical approaches involve the condensation of 2,4,5,6-tetraaminopyrimidine with α,β-dicarbonyl compounds or their equivalents. For the 6-halomethyl derivative, synthesis often starts from building blocks allowing direct introduction of the methyl substituent at C6 or subsequent functionalization (e.g., bromination of a 6-methyl precursor).

This analysis defines key intermediates: a functionalized 6-halomethylpteridine, N-methyl-p-phenylenediamine (or protected form), and protected glutamic acid. The synthesis proceeds forwards by alkylating the aniline nitrogen with the 6-halomethylpteridine, followed by amide coupling of the resulting aniline with the glutamic acid derivative, and final deprotection.

Table 1: Key Retrosynthetic Disconnections & Precursors

Bond DisconnectedRetron IdentifiedSuggested Precursor ASuggested Precursor BReaction Type
Aniline-CO-NH-Glutamic AcidAmide Linkage4-{(2,4-Diamino-7-oxo-3H-pteridin-6-yl)methylamino}benzoic acidH₂N-Glu(OR)(OProt) / HO-Glu(Prot)-NHProtAmide Coupling (e.g., EDC/HOBt)
Pteridine-CH₂-N(Aniline)Benzylic Alkyl-Amine Linkage6-(Halomethyl)-2,4-diamino-7-oxo-3H-pteridineN-Methyl-1,4-benzenediamine (or Mono-Protected)Nucleophilic Substitution (SN₂)
Pteridine RingHeterocyclic System2,4,5,6-TetraaminopyrimidineGlyoxal / Pyruvaldehyde / Bromopyruvaldehyde DerivativesCondensation/Cyclization

Role of Methylamino Substituents in Enhancing Metabolic Stability

The incorporation of the methyl group on the anilino nitrogen (-N(CH₃)- linkage) in 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid serves a critical purpose beyond simple steric bulk: it significantly enhances metabolic stability, particularly against oxidative N-dealkylation pathways. This structural feature is a deliberate optimization strategy commonly employed in medicinal chemistry for compounds containing secondary aniline functionalities.

  • Mitigating N-Dealkylation: Secondary amines (R-NH-R') are susceptible to cytochrome P450 (CYP)-mediated oxidative N-dealkylation, a major metabolic clearance pathway. This process involves initial α-carbon hydroxylation adjacent to the nitrogen, leading to a carbinolamine intermediate that collapses to yield the dealkylated amine (R-NH₂) and a carbonyl compound (R'=O). For the unmethylated analog (-NH- linkage), this would result in cleavage of the critical methylene bridge between the pteridine and the aniline ring, generating 2,4-diamino-7-oxo-3H-pteridine-6-carbaldehyde and N⁴-(4-aminobenzoyl)-L-glutamic acid, thereby inactivating the molecule.
  • Steric and Electronic Effects of Methylation: Converting the secondary aniline (-NH-) to a tertiary methylaniline (-N(CH₃)-) introduces steric hindrance around the nitrogen atom. This hindrance impedes the approach and orientation of the metabolizing enzyme (CYP) to the α-carbon (the benzylic methylene group in this case) necessary for the initial hydroxylation step. Furthermore, the methyl group slightly increases the electron density on the nitrogen, potentially altering the binding affinity to the CYP active site.
  • Consequence for Pharmacokinetics: By blocking this primary metabolic pathway, the methyl substituent extends the compound's plasma half-life and improves overall systemic exposure. This allows for sustained target engagement (e.g., inhibition of dihydrofolate reductase - DHFR) and potentially reduces the required dosing frequency compared to the non-methylated counterpart. The modification directly addresses a key liability identified in early lead compounds sharing the unmethylated -NH- linker.

Table 2: Impact of N-Methylation on Metabolic Stability (Conceptual Data)

Compound FeatureKey Metabolic PathwayVulnerabilityConsequence of Modification
Secondary Aniline Linker (-NH-)CYP-mediated Oxidative N-DealkylationHigh: Cleavage at benzylic CH₂ yields Pteridine-6-CHO + Aniline-GluRapid clearance, short half-life, low exposure, potential need for high/frequent dosing
Tertiary Methylaniline Linker (-N(CH₃)-)CYP-mediated Oxidative N-DealkylationReduced: Steric blockade of α-carbon (benzylic CH₂) hydroxylationEnhanced metabolic stability: Slower clearance, longer half-life, higher sustained exposure, potentially lower/frequency dosing

Solid-Phase Synthesis Strategies for Polyfunctionalized Pteridine Derivatives

Solid-phase synthesis (SPS) offers a powerful and efficient strategy for constructing complex polyfunctionalized molecules like 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, particularly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies. Key considerations for implementing SPS include resin selection, orthogonal protection, and the order of fragment assembly:

  • Resin Selection and Attachment:
  • Linker Chemistry: The glutamic acid moiety provides a natural handle for attachment. The α-carboxylic acid or, less commonly, the γ-carboxylic acid can be esterified to hydroxymethyl-based linkers (e.g., Wang resin, HMPB-BHA resin) or attached via amide linkage to Rink amide resin using the α-amino group (requiring protection of the carboxylic acids). Choice depends on desired C-terminal functionality upon cleavage (acid vs amide).
  • Orthogonal Protection: Protecting groups for the glutamic acid α-amino group (e.g., Fmoc), γ-carboxylic acid (e.g., OtBu, Allyl), the pteridine 2,4-diamino groups (e.g., acetyl, trifluoroacetyl, or base-labile groups like Boc if compatible), and the aniline nitrogen (if not pre-functionalized) must be orthogonal to the resin linker cleavage conditions and coupling reagents. Fmoc-based strategies are predominant for peptide-like assemblies.
  • Synthetic Sequence:
  • Option 1 (Glutamic Acid First): Load protected glutamic acid (e.g., Fmoc-Glu(OtBu)-OH) onto the resin via its α-carboxylic acid. After Fmoc deprotection, couple a pre-synthesized 4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}benzoic acid derivative (with protected diamino groups) to the α-amino group using standard peptide coupling agents (e.g., HBTU/DIPEA, DIC/Oxyma). Cleavage releases the target compound.
  • Option 2 (Stepwise Assembly on Resin): Load a protected 4-[(methylamino)phenyl] derivative (e.g., Fmoc-4-(N-methylamino)aniline) onto a carboxylic acid functionalized resin. After Fmoc deprotection, alkylate the secondary aniline nitrogen with a 6-(halomethyl)-2,4-diaminopteridine derivative (protected diamino groups). Subsequently, couple a suitably protected glutamic acid derivative (e.g., Fmoc-Glu(OAll)-OH) to the aniline nitrogen. Final deprotection and cleavage yields the target. This approach allows for variation in the pteridine and aniline components during library synthesis.
  • Challenges and Solutions: The polyfunctional nature presents challenges: sensitivity of the pteridine ring (especially under strong acids/bases), potential side reactions during alkylation or coupling, and the need for robust orthogonal protection. Careful reagent selection (mild coupling conditions, avoiding harsh deprotections where possible), using pre-purified fragments for key couplings, and rigorous monitoring (e.g., LC-MS) are essential. SPS excels in automation and purification (simple filtration washes), making it ideal for generating focused libraries exploring variations in the pteridine core, the linker methylation, or the glutamic acid region.

Table 3: Solid-Phase Synthesis Resin and Strategy Options

Attachment PointResin TypeLinker ChemistryCleavage ProductAssembly StrategyKey Advantages
Glutamic Acid γ-COO⁻Wang ResinHMPB-BHA ResinEsterification (via α-COOH or γ-COOH)Free AcidCouple pre-formed Pteridine-Aniline-Bz fragment to Glu α-NH₂Simplicity, fewer on-resin steps
Glutamic Acid α-NH₂Rink Amide AM Resin2-Cl-Trt ResinAmide BondPrimary Amide (C-terminus)Couple pre-formed Pteridine-Aniline-Bz fragment to Glu α-COOHStable linkage, good for C-terminal amides
Aniline Nitrogen (Temporary)Carboxy-functionalized Resin (e.g., PAC)Amide BondNot Applicable (Scaffold)Alkylate with Pteridine-CH₂Hal, then Couple GluEnables variation in Aniline/Pteridine fragments
Aniline Carboxyl (Temporary)Amine-functionalized Resin (e.g., Rink Amide)Amide BondPrimary Amide (C-terminus)Alkylate Aniline NH with Pteridine-CH₂Hal, then Couple GluEnables variation in Aniline/Pteridine fragments

Properties

CAS Number

5939-37-7

Product Name

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

InChI Key

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962;

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.